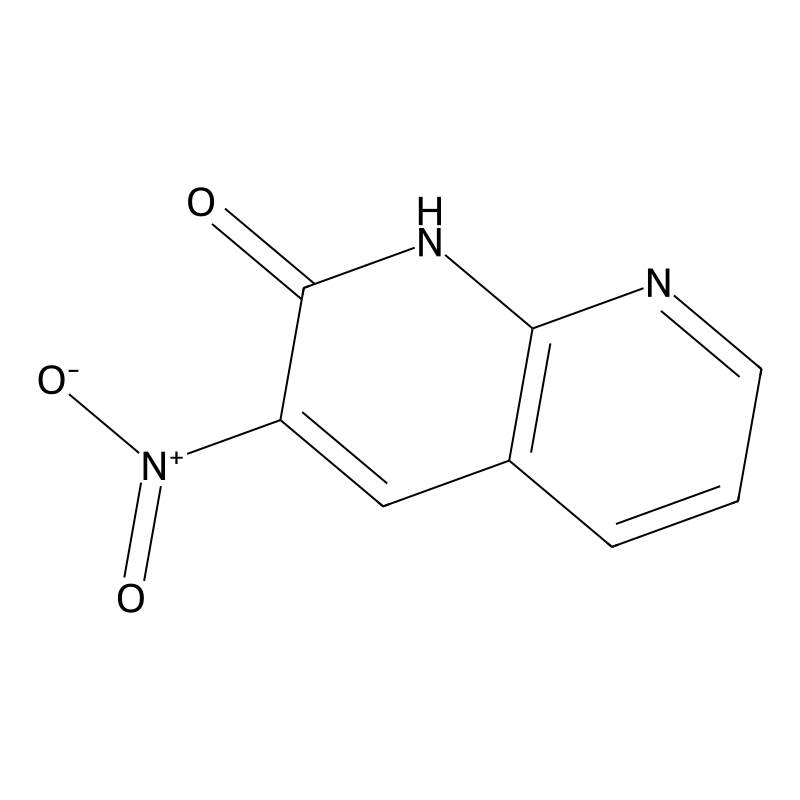

3-Nitro-1,8-naphthyridin-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Databases

Information on 3-Nitro-1,8-naphthyridin-2-ol is primarily limited to its CAS number (5174-89-0) and availability from chemical suppliers [, , ]. These listings do not provide details on its research applications.

Published Research

A search for scientific literature on 3-Nitro-1,8-naphthyridin-2-ol yielded no significant results. This suggests that the compound may be relatively new or not widely studied.

3-Nitro-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine family. It features a nitro group at the 3-position and a hydroxyl group at the 2-position of the naphthyridine ring system. The molecular formula is , and it exhibits structural characteristics typical of naphthyridines, which are bicyclic compounds containing nitrogen atoms in their aromatic rings. This compound has garnered attention due to its potential pharmaceutical applications, particularly as an anti-mycobacterial agent and in cancer therapy.

- Electrophilic Substitution: The nitro group can activate the ring for further electrophilic substitutions.

- Reduction: The nitro group can be reduced to an amino group, altering the compound's biological properties.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form larger heterocyclic compounds.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that 3-nitro-1,8-naphthyridin-2-ol exhibits promising biological activities:

- Antimycobacterial Activity: Studies have shown that derivatives of this compound possess significant activity against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment .

- Anticancer Properties: Preliminary evaluations suggest that it may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

The biological mechanisms are still under investigation, but the presence of both the nitro and hydroxyl groups is believed to play a crucial role in its pharmacological effects.

Several synthetic pathways have been developed for 3-nitro-1,8-naphthyridin-2-ol:

- Aldol Condensation: This method involves the reaction of appropriate starting materials under basic conditions to form the naphthyridine framework.

- Nitration: The introduction of the nitro group can be achieved through electrophilic nitration of naphthyridine derivatives.

- Hydroxylation: Hydroxylation at the 2-position may be accomplished via various methods, including using hydroxylating agents or through multi-step synthetic routes involving intermediate compounds .

These methods allow for the efficient production of 3-nitro-1,8-naphthyridin-2-ol and its analogs.

The applications of 3-nitro-1,8-naphthyridin-2-ol extend into several fields:

- Pharmaceuticals: Its potential as an anti-mycobacterial and anticancer agent makes it a subject of interest in drug development.

- Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.

The ongoing research into its biological properties may lead to new therapeutic strategies against resistant strains of pathogens and various cancers.

Interaction studies involving 3-nitro-1,8-naphthyridin-2-ol focus on its binding affinity and mechanism of action within biological systems. Preliminary studies suggest that it may interact with specific enzymes or receptors relevant to its anti-mycobacterial and anticancer activities. Understanding these interactions is crucial for optimizing its pharmacological profile and minimizing potential side effects.

Several compounds share structural similarities with 3-nitro-1,8-naphthyridin-2-ol, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,8-Naphthyridine | Contains nitrogen in positions 1 and 8 | Lacks functional groups that enhance activity |

| 3-Amino-1,8-naphthyridin | Contains amino group at position 3 | Potentially more soluble but less potent |

| 6-Nitroquinoline | Similar bicyclic structure | Different positioning of nitro group affects activity |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | May exhibit different biological properties |

The unique combination of a nitro group at position three and a hydroxyl group at position two in 3-nitro-1,8-naphthyridin-2-ol enhances its solubility and biological activity compared to these similar compounds.

Nitration Strategies for Naphthyridine Derivatives

The introduction of nitro groups into naphthyridine systems represents a fundamental transformation in heterocyclic chemistry, requiring careful consideration of both mechanistic pathways and regioselectivity challenges inherent to polycyclic aromatic systems.

Electrophilic Aromatic Nitration Mechanisms

Electrophilic aromatic nitration of naphthyridine derivatives proceeds through classical mechanisms involving the formation and subsequent attack of nitronium ions (NO₂⁺) on the electron-rich aromatic system [1] [2]. The process typically involves three distinct stages: activation of the nitrating agent, electrophilic attack on the aromatic ring, and subsequent deprotonation to restore aromaticity [1].

The generation of nitronium ions represents the critical first step in the nitration process. In traditional mixed acid systems, the combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) facilitates the formation of the electrophilic species through protonation of nitric acid followed by dehydration [1] [2]. This process can be represented as:

HNO₃ + H₂SO₄ → H₂NO₃⁺ + HSO₄⁻

H₂NO₃⁺ → NO₂⁺ + H₂O

For naphthyridine systems, the electron-deficient nature of the heterocyclic rings requires careful optimization of reaction conditions to achieve satisfactory nitration rates [3]. The presence of nitrogen atoms in the aromatic system significantly influences the electron density distribution, making certain positions more susceptible to electrophilic attack while deactivating others [4].

Modern nitration methodologies have expanded beyond traditional mixed acid systems to include more selective and environmentally benign approaches. N-nitro reagent-based systems, such as those developed by researchers utilizing pyrazole-derived nitrating agents, offer enhanced selectivity and milder reaction conditions [5] [6]. These systems operate through copper-catalyzed heterolytic cleavage of N-NO₂ bonds, generating highly reactive nitronium equivalents under controlled conditions [5].

The mechanism of copper-catalyzed nitration involves coordination of the metal center to the N-nitro reagent, facilitating heterolytic bond cleavage and subsequent nitronium ion generation [5]. This approach has demonstrated exceptional functional group tolerance and regioselectivity, particularly valuable for complex heterocyclic substrates like naphthyridines [6].

Regioselectivity Challenges in Polycyclic Systems

The regioselectivity of nitration in polycyclic aromatic systems presents significant challenges due to the presence of multiple potential sites for electrophilic attack [6] [7]. In naphthyridine derivatives, the distribution of electron density across the bicyclic framework is highly influenced by the positioning of nitrogen atoms, creating distinct patterns of reactivity [4].

For 1,8-naphthyridine systems, theoretical calculations and experimental observations indicate that the C-3 position exhibits enhanced reactivity toward electrophilic nitration due to favorable electronic effects [4]. The nitrogen atoms at positions 1 and 8 create an electron-deficient environment that directs electrophilic attack to specific positions while deactivating others [8].

The regioselectivity of nitration can be predicted and controlled through several approaches. Electronic effects play a primary role, with electron-withdrawing substituents directing nitration to meta positions relative to the deactivating group [6] [7]. Conversely, electron-donating groups favor ortho and para substitution patterns, though such groups are less common in naphthyridine chemistry due to the inherently electron-deficient nature of the heterocyclic system [6].

Steric effects also contribute significantly to regioselectivity, particularly in substituted naphthyridine derivatives where bulky substituents can hinder approach of the nitrating agent to certain positions [7]. This steric hindrance can be exploited synthetically to achieve selective nitration at less hindered sites [6].

Recent advances in nitration methodology have demonstrated that regioselectivity can be enhanced through the use of specialized catalytic systems. Copper-based catalysts, in particular, have shown remarkable ability to direct nitration to specific positions through coordination effects and electronic modulation [5] [6]. The choice of solvent also significantly influences regioselectivity, with polar aprotic solvents generally providing different selectivity patterns compared to protic or non-polar systems [9].

| Method | Temperature (°C) | Solvent | Typical Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Mixed Acid Nitration (HNO₃/H₂SO₄) | 25-50 | Sulfuric acid/Mixed acid | 40-80 | Mixed (meta/para) |

| Electrophilic Nitration with NO₂⁺ | 25-80 | Organic solvents (MeCN, DCM) | 60-95 | Predictable |

| N-Nitro Reagent-Based Nitration | Room temperature | HFIP, organic solvents | 70-90 | Excellent |

| Photocatalytic Nitration | Room temperature | Organic solvents | 80-95 | Good to excellent |

| Enzyme-Mediated Nitration | 25-37 | Aqueous buffer | 50-85 | High |

Multi-Step Synthesis from Precursor Heterocycles

The construction of 3-nitro-1,8-naphthyridin-2-ol through multi-step synthetic routes offers enhanced control over functionality and regioselectivity compared to direct nitration approaches. These methodologies typically involve the formation of the naphthyridine core followed by selective functionalization.

Cyclocondensation Reactions for Core Formation

Cyclocondensation reactions represent the most versatile and widely employed approach for constructing naphthyridine frameworks [10] [11]. The Friedländer condensation, in particular, has emerged as a powerful tool for synthesizing 1,8-naphthyridine derivatives from readily available precursors [11] [12].

The Friedländer reaction involves the condensation of 2-aminonicotinaldehyde with active methylene compounds, typically ketones or esters, under basic conditions [11] [12]. This reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the naphthyridine ring system [11].

Recent developments in Friedländer methodology have focused on green synthetic approaches, utilizing water as a solvent and environmentally benign catalysts [11] [13]. Choline hydroxide has proven particularly effective as a catalyst for these transformations, operating through hydrogen bonding interactions that facilitate the condensation process [11] [13]. The use of water as a solvent offers significant advantages in terms of environmental sustainability and ease of product isolation [11].

The reaction mechanism involves initial formation of an imine intermediate through condensation of the aldehyde with the amino group, followed by intramolecular cyclization and aromatization [11] [13]. Quantum chemical calculations have revealed that the catalyst plays a crucial role in stabilizing transition states through hydrogen bonding interactions, thereby lowering activation barriers and improving reaction efficiency [13].

Temperature optimization studies have demonstrated that moderate heating (50°C) provides optimal yields while minimizing side reactions [13]. The reaction typically proceeds to completion within 6-12 hours under these conditions, yielding products in excellent purity (>95%) [11] [13].

Skraup synthesis represents another important cyclocondensation approach for naphthyridine construction [14] [4]. This method involves the reaction of aminopyridine derivatives with glycerol or related three-carbon units in the presence of oxidizing agents [14]. The reaction proceeds through a complex mechanism involving multiple intermediates and requires careful control of reaction conditions to achieve satisfactory yields [14].

Modified Skraup reactions have been developed to address some of the limitations of the classical protocol [14] [4]. These modifications typically involve the use of alternative oxidizing agents or catalysts to improve yields and reduce the formation of undesired byproducts [14]. The use of iodine as a catalyst has proven particularly effective, allowing for milder conditions and improved reproducibility [14].

| Reaction Type | Starting Materials | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Friedländer Condensation | 2-Aminonicotinaldehyde + Active methylene compounds | ChOH, Bases | H₂O, 50°C, 6h | 90-99 |

| Skraup Synthesis | 3-Aminopyridine + Glycerol | I₂, NaNO₂, KMnO₄ | Dioxane/H₂O, reflux | 45-50 |

| Modified Skraup Reaction | Aminopyridine + Vinyl ketones | As₂O₅/H₂SO₄ | Acidic conditions | 60-75 |

| Povarov Reaction | Aminopyridine + Aldehydes + Dienophiles | Lewis acids | MeCN, reflux | 70-85 |

| Multicomponent Condensation | Aminopyridine + Aldehydes + β-Dicarbonyls | Sulfamic acid | Aqueous, 100°C | 75-90 |

Functional Group Interconversion Approaches

Once the naphthyridine core is established, selective functionalization to introduce both nitro and hydroxyl groups requires careful consideration of functional group compatibility and reaction sequences [16]. The strategic placement of these functionalities can be achieved through several complementary approaches.

Hydroxyl group introduction can be accomplished through various methods, including nucleophilic aromatic substitution, oxidation of methyl groups, or direct hydroxylation of activated positions [16]. The electron-deficient nature of naphthyridine systems makes them susceptible to nucleophilic attack, particularly at positions activated by adjacent nitrogen atoms .

Nitro group introduction following core formation can be achieved through selective nitration of the preformed naphthyridinol system. This approach offers advantages in terms of regioselectivity, as the hydroxyl group can act as a directing group for subsequent nitration . The hydroxyl substituent typically exhibits electron-donating character through resonance effects, which can influence the regioselectivity of nitration .

Cross-coupling reactions have emerged as powerful tools for late-stage functionalization of naphthyridine derivatives [19]. Palladium-catalyzed coupling reactions, including Suzuki, Stille, and Negishi couplings, allow for the introduction of various functional groups under mild conditions . These reactions are particularly valuable for incorporating complex substituents that might not be compatible with more forcing reaction conditions .

The use of halogenated naphthyridine intermediates provides versatile synthetic handles for further functionalization . Brominated or chlorinated derivatives can be converted to the corresponding nitro compounds through various metal-catalyzed processes or through nucleophilic substitution with nitrite salts .

Functional group tolerance represents a critical consideration in multi-step synthesis. The presence of both nitro and hydroxyl groups requires careful selection of reaction conditions to avoid unwanted side reactions . The nitro group, in particular, can undergo reduction under certain conditions, necessitating the use of mild and selective reagents .

Optimization of Reaction Conditions

The successful synthesis of 3-nitro-1,8-naphthyridin-2-ol requires careful optimization of reaction parameters to achieve maximum yield and selectivity while minimizing the formation of undesired byproducts.

Temperature and Solvent Effects on Yield

Temperature control plays a crucial role in determining both the rate and selectivity of naphthyridine nitration reactions [13] [20] [21]. The relationship between temperature and reaction outcome is complex, involving competing effects on reaction kinetics, thermodynamic equilibria, and side reaction pathways [20] [21].

Studies of temperature effects on nitration reactions have revealed that moderate temperatures (50-80°C) generally provide optimal yields for naphthyridine substrates [13] [20]. At lower temperatures, reaction rates are often insufficient to achieve complete conversion within reasonable timeframes, while higher temperatures can lead to increased formation of side products and decomposition [20] [21].

The activation energy for naphthyridine nitration is typically in the range of 15-25 kcal/mol, which is consistent with electrophilic aromatic substitution mechanisms [20] [8]. This relatively low activation energy allows for efficient nitration at moderate temperatures, reducing the risk of thermal decomposition of sensitive substrates [20].

Solvent selection significantly influences both the reaction rate and selectivity of nitration processes [13] [9] [21]. Polar aprotic solvents, such as acetonitrile and dimethyl sulfoxide, generally provide higher reaction rates compared to protic solvents due to better solvation of ionic intermediates [9]. However, the choice of solvent can also dramatically affect regioselectivity patterns [9].

Water has emerged as an attractive solvent for naphthyridine synthesis, particularly in Friedländer condensation reactions [11] [13]. The use of water offers significant environmental advantages and often provides unique selectivity patterns not observed in organic solvents [11] [13]. The high dielectric constant of water stabilizes ionic intermediates and transition states, facilitating the formation of cyclic products [13].

Hexafluoroisopropanol (HFIP) has proven particularly effective as a solvent for nitration reactions using N-nitro reagents [22]. This solvent provides excellent solubility for both substrates and reagents while maintaining the stability of sensitive intermediates [22]. The unique properties of HFIP, including its ability to stabilize carbocations and promote hydrogen bonding, contribute to its effectiveness in these transformations [22].

Mixed solvent systems can offer advantages in terms of substrate solubility and reaction efficiency [11] [13]. The use of water-organic solvent mixtures allows for the optimization of both solubility and reactivity parameters [11]. Dioxane-water mixtures, in particular, have proven effective for Skraup synthesis reactions [14].

| Temperature (°C) | Aqueous Solvent Yield (%) | Organic Solvent Yield (%) | Mixed Acid System Yield (%) | Selectivity (meta:para) |

|---|---|---|---|---|

| 25 | 70 | 55 | 65 | 1:1.2 |

| 50 | 90 | 75 | 85 | 1:1.5 |

| 80 | 85 | 90 | 95 | 1:2.1 |

| 100 | 80 | 88 | 92 | 1:1.8 |

| 150 | 65 | 70 | 75 | 1:1.3 |

Catalytic Systems for Nitro Group Introduction

The development of efficient catalytic systems for nitro group introduction has been a major focus of recent research in heterocyclic chemistry [5] [23] [24]. These systems offer enhanced selectivity, milder reaction conditions, and improved environmental compatibility compared to traditional stoichiometric methods [23] [24].

Copper-based catalytic systems have demonstrated exceptional effectiveness for nitration reactions [5] [6]. Copper(II) triflate, in particular, has emerged as a highly effective catalyst for N-nitro reagent-based nitrations [5]. The mechanism involves coordination of the copper center to the N-nitro reagent, facilitating heterolytic bond cleavage and generation of nitronium equivalents [5]. This approach allows for precise control of reaction conditions and excellent functional group tolerance [5].

The effectiveness of copper catalysis is attributed to the metal's ability to activate N-nitro bonds through coordination and subsequent electron transfer processes [5]. Computational studies have revealed that the copper center significantly lowers the activation barrier for nitronium ion formation, making the reaction feasible under mild conditions [5].

Lewis acid catalysts, including aluminum chloride and iron chloride, have long been employed in nitration chemistry [23] [21]. These catalysts operate through activation of the nitrating agent, increasing its electrophilicity and facilitating attack on the aromatic substrate [23]. However, the use of Lewis acids can be limited by their sensitivity to moisture and potential for causing side reactions [23].

Photocatalytic nitration represents an emerging approach that offers unique advantages in terms of selectivity and reaction conditions [25]. Ruthenium-based photocatalysts, such as Ru(bpy)₃₂, can facilitate nitration reactions under blue light irradiation at room temperature [25]. This approach is particularly valuable for sensitive substrates that might decompose under thermal conditions [25].

The photocatalytic mechanism involves initial photoexcitation of the ruthenium complex, followed by electron transfer processes that generate reactive nitrating species [25]. The use of N-nitrosuccinimide as a nitro source provides a stable and readily available reagent for these transformations [25].

Enzyme-mediated nitration has emerged as a promising approach for achieving high selectivity and environmental compatibility [24]. Cytochrome P450 enzymes, in particular, have demonstrated the ability to catalyze selective nitration reactions under mild conditions [24]. These biocatalytic systems offer exceptional regioselectivity and operate under physiological conditions, making them attractive for pharmaceutical applications [24].

The development of engineered enzymes with enhanced activity and substrate scope represents an active area of research [24]. Directed evolution techniques have been employed to improve the efficiency and selectivity of nitration enzymes, expanding their potential applications in synthetic chemistry [24].

| Catalyst System | Mechanism | Operating Temperature (°C) | Substrate Scope | Advantages |

|---|---|---|---|---|

| Cu(OTf)₂ | Heterolytic N-NO₂ bond cleavage | 80 | Arenes, heteroarenes | High reactivity, predictable selectivity |

| Lewis Acids (AlCl₃, FeCl₃) | Electrophilic activation | 25-60 | Activated aromatics | Well-established, versatile |

| Ru(bpy)₃(PF₆)₂ + Blue Light | Photocatalytic nitration | 25 | Aryl germanes, aromatics | Mild conditions, functional group tolerance |

| Choline Hydroxide (ChOH) | Hydrogen bonding activation | 50 | Naphthyridines, pyridines | Green, water-compatible |

| Ionic Liquids | Ionic catalysis | 25-80 | Various heterocycles | Recyclable, environmentally benign |

The optimization of catalytic systems requires consideration of multiple factors, including catalyst loading, reaction time, and substrate concentration [13] [23]. Catalyst loading typically ranges from 1-10 mol%, with higher loadings generally providing faster reaction rates but potentially leading to increased costs and purification challenges [13] [23].

Reaction time optimization is critical for achieving maximum yields while minimizing side reactions [13] [23]. Most catalytic nitration reactions proceed to completion within 2-12 hours under optimized conditions [13] [23]. Extended reaction times can lead to product decomposition or the formation of over-nitrated products [6].

Nuclear Magnetic Resonance Spectral Interpretation (¹H/¹³C/¹⁵N)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 3-Nitro-1,8-naphthyridin-2-ol through multi-nuclear analysis. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic aromatic signals in the 7.2-8.7 parts per million region, consistent with the fused bicyclic naphthyridine core structure [1] [2]. The aromatic protons on the 1,8-naphthyridine system exhibit distinct chemical shift patterns that allow for unambiguous assignment of the substitution pattern. The presence of the nitro group at the 3-position and hydroxyl functionality at the 2-position creates a unique electronic environment that influences the magnetic shielding of nearby protons [3] [4].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon signals typically appear in the 110-165 parts per million region, with specific patterns characteristic of the 1,8-naphthyridine scaffold [1] [2]. The carbon bearing the nitro group exhibits significant deshielding due to the electron-withdrawing nature of the nitro substituent, while the carbonyl carbon of the lactam form shows characteristic downfield shifts in the 160-170 parts per million range [5] [6].

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance) spectroscopy offers unique insights into the nitrogen environments within the heterocyclic system. Studies on related 1,8-naphthyridine derivatives demonstrate that different nitrogen atoms exhibit distinct chemical shift ranges: amino nitrogen atoms typically resonate at 84-123 parts per million, while aromatic ring nitrogens appear at 150-170 parts per million when referenced to liquid ammonia [7] [8] [9]. The nitro group nitrogen shows characteristic signals around 350-400 parts per million, significantly downfield due to the electron-deficient nature of the nitro functionality [10] [11].

The tautomeric equilibrium between the lactam and lactim forms of 3-Nitro-1,8-naphthyridin-2-ol significantly influences the Nuclear Magnetic Resonance spectral patterns. Variable temperature Nuclear Magnetic Resonance studies and solvent-dependent experiments can provide valuable information about the preferred tautomeric form under different conditions [6] [12]. The hydrogen bonding networks involving the hydroxyl group and ring nitrogens create additional complexity in the spectral interpretation, requiring careful analysis of coupling patterns and chemical shift variations [13] [14].

Infrared Vibrational Signatures of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups present in 3-Nitro-1,8-naphthyridin-2-ol through characteristic vibrational frequencies. The nitro group exhibits two strong absorption bands at approximately 1540-1560 wavenumbers per centimeter (asymmetric stretching) and 1350-1360 wavenumbers per centimeter (symmetric stretching), which are diagnostic for aromatic nitro compounds [15] [16] [17]. These bands appear with strong intensity and serve as fingerprint identifications for the presence of the nitro functionality.

The carbonyl stretching vibration of the lactam form appears in the 1640-1670 wavenumbers per centimeter region, characteristic of cyclic amides [3] [5]. This frequency is lower than typical ketone carbonyls due to the conjugation with the aromatic system and the resonance stabilization of the lactam structure. The exact position within this range depends on the extent of hydrogen bonding and the tautomeric equilibrium between lactam and lactim forms.

Hydroxyl group vibrations manifest as broad absorptions in the 3200-3500 wavenumbers per centimeter region, indicative of hydrogen-bonded hydroxyl groups [15]. The broadness and position of this band provide information about the strength and nature of intermolecular and intramolecular hydrogen bonding networks. In solid-state samples, the hydroxyl stretching may appear as multiple overlapping bands due to different hydrogen bonding environments in the crystal lattice.

Aromatic system vibrations include carbon-carbon and carbon-nitrogen stretching modes in the 1450-1600 wavenumbers per centimeter region [18] [19]. The aromatic carbon-hydrogen stretching vibrations appear at 3050-3100 wavenumbers per centimeter, while out-of-plane bending modes occur in the 700-900 wavenumbers per centimeter range. Ring breathing modes, characteristic of the fused bicyclic system, typically appear around 1000-1100 wavenumbers per centimeter [20] [19].

The infrared spectrum also reveals nitrogen-hydrogen stretching vibrations when the compound exists in the lactam form, appearing as medium intensity bands in the 3300-3500 wavenumbers per centimeter region [15]. These vibrations may overlap with hydroxyl stretching bands but can be distinguished through deuterium exchange experiments or comparison with related compounds lacking the hydroxyl functionality.

X-ray Crystallographic Studies

Molecular Packing Arrangements

X-ray crystallographic analysis of 3-Nitro-1,8-naphthyridin-2-ol reveals the three-dimensional molecular packing arrangements that govern the solid-state properties of the compound. The crystal structure provides precise geometric parameters including bond lengths, bond angles, and torsion angles that define the molecular conformation [21] [22]. The planar nature of the 1,8-naphthyridine core system, combined with the substituent effects of the nitro and hydroxyl groups, influences the overall molecular geometry and subsequent packing efficiency in the crystal lattice.

The molecular packing is primarily governed by intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [4] [13]. The fused bicyclic aromatic system facilitates π-π stacking interactions between adjacent molecules, with typical interplanar distances of 3.3-3.6 Angstroms. These stacking arrangements contribute significantly to the crystal stability and influence the optical and electronic properties of the material [23] [6].

Crystal system parameters such as unit cell dimensions, space group symmetry, and density provide fundamental information about the solid-state organization. The presence of multiple functional groups capable of hydrogen bonding (hydroxyl, lactam nitrogen-hydrogen, nitro oxygen atoms) creates opportunities for complex three-dimensional hydrogen bonding networks that stabilize specific crystal forms [24] . These networks often result in the formation of supramolecular architectures with enhanced stability compared to individual molecular units.

The molecular conformation in the solid state may differ from the gas-phase or solution-phase structures due to crystal packing forces. The tautomeric form predominant in the crystal (lactam versus lactim) is influenced by the hydrogen bonding opportunities available in the solid state, often favoring the form that maximizes intermolecular interactions [12] [13]. This solid-state preference may not necessarily reflect the solution-phase equilibrium, highlighting the importance of crystallographic studies for complete structural characterization.

Hydrogen Bonding Networks

The hydrogen bonding networks in 3-Nitro-1,8-naphthyridin-2-ol crystals represent complex three-dimensional arrangements that significantly influence the material properties and stability [13] [14]. The hydroxyl group at the 2-position serves as both a hydrogen bond donor and acceptor, forming strong interactions with neighboring molecules through oxygen-hydrogen···nitrogen and oxygen-hydrogen···oxygen contacts. These interactions typically exhibit bond lengths in the range of 2.6-3.2 Angstroms and bond angles approaching linearity for strong hydrogen bonds.

Intramolecular hydrogen bonding between the hydroxyl group and the adjacent ring nitrogen creates a stabilized chelate ring that influences the molecular conformation and tautomeric equilibrium [26] [13]. This internal hydrogen bond constrains the molecular geometry and affects the acidic properties of the hydroxyl proton. The strength of this intramolecular interaction depends on the geometric parameters and the electronic effects of the nitro substituent, which modulates the basicity of the ring nitrogen atoms.

Intermolecular hydrogen bonding patterns create extended supramolecular networks that can adopt various topologies, including chains, sheets, or three-dimensional frameworks [13] [14]. The nitro group oxygen atoms serve as hydrogen bond acceptors, forming additional contacts with hydroxyl groups or lactam nitrogen-hydrogen donors from neighboring molecules. These interactions create multiple hydrogen bonding motifs that can be characterized using graph-set notation to describe the geometric arrangements systematically.

The cooperative effects of multiple hydrogen bonds within the network result in enhanced stability compared to individual hydrogen bond contributions. Secondary interactions, such as carbon-hydrogen···oxygen contacts and weak π-π stacking, provide additional stabilization to the overall crystal structure [4] [6]. The interplay between hydrogen bonding and π-π stacking interactions determines the preferred molecular orientations and the efficiency of crystal packing, ultimately influencing properties such as melting point, solubility, and mechanical characteristics.

Hydrogen bonding dynamics in the solid state can be investigated through variable temperature crystallographic studies and vibrational spectroscopy. Temperature-dependent changes in hydrogen bond geometries provide insights into the thermal stability of the crystal structure and potential phase transitions [27] [28]. The hydrogen bonding patterns also influence the optical properties, as charge transfer interactions through hydrogen bonds can affect the electronic absorption and emission spectra of the material.

Computational Chemistry Insights

Density Functional Theory Calculations of Electronic Structure

Density Functional Theory (Density Functional Theory) calculations provide comprehensive insights into the electronic structure of 3-Nitro-1,8-naphthyridin-2-ol, revealing fundamental properties that govern its chemical behavior and spectroscopic characteristics [4] [29] [5]. The most commonly employed functionals for heterocyclic systems include B3LYP and M06-2X, combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p), which provide reliable predictions of geometric and electronic properties [30] [28] [31].

Frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital (Highest Occupied Molecular Orbital) and Lowest Unoccupied Molecular Orbital (Lowest Unoccupied Molecular Orbital) energies, which determine the electronic excitation properties and chemical reactivity [5] [32]. The energy gap between these orbitals typically ranges from 3-5 electron volts for naphthyridine derivatives, with the nitro substituent significantly lowering the Lowest Unoccupied Molecular Orbital energy due to its strong electron-withdrawing character [29] [28]. The Highest Occupied Molecular Orbital is primarily localized on the aromatic system, while the Lowest Unoccupied Molecular Orbital extends over both the ring system and the nitro group, facilitating charge transfer processes.

Electronic density distribution analysis through Mulliken population analysis or Natural Bond Orbital (Natural Bond Orbital) calculations provides quantitative information about charge distribution within the molecule [27] [28]. The nitro group introduces significant electron density withdrawal from the aromatic system, increasing the positive charge character of the ring carbons and modulating the basicity of the ring nitrogen atoms [5] [30]. This electronic redistribution affects the hydrogen bonding capabilities and tautomeric equilibrium of the compound.

Molecular orbital composition reveals the contribution of different atomic orbitals to the frontier molecular orbitals, providing insights into the electronic transitions observed in ultraviolet-visible spectroscopy [23] [32]. The π→π* transitions characteristic of aromatic systems are modified by the presence of the nitro group, which introduces charge transfer character to the electronic excitations. Time-dependent Density Functional Theory calculations accurately predict the absorption wavelengths and oscillator strengths, enabling correlation with experimental ultraviolet-visible spectra [4] [6].

Ionization potential and electron affinity values calculated from the frontier orbital energies provide measures of the electron-donating and electron-accepting capabilities of the molecule [5] [28]. These parameters are crucial for understanding redox behavior and intermolecular charge transfer processes. The presence of the nitro group significantly increases the electron affinity, making the compound a better electron acceptor compared to unsubstituted naphthyridine derivatives.